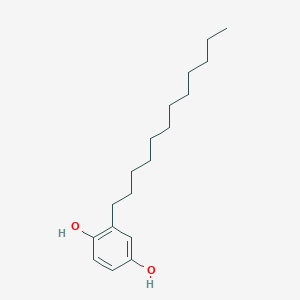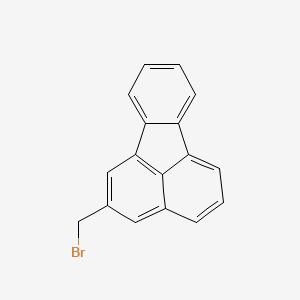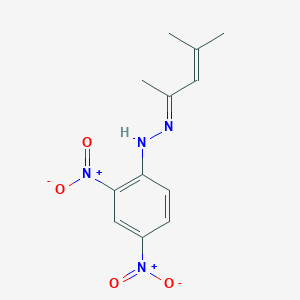![molecular formula C18H14N2O3 B14154512 2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a phenylfuran moiety, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide typically involves the condensation of 2-hydroxybenzamide with 5-phenylfuran-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or phenylfuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and anti-inflammatory effects.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Nifuroxazide: A nitrofuran antibiotic with a similar benzamide structure.
Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities and biological activities.
Uniqueness
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C18H14N2O3 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-9-5-4-8-15(16)18(22)20-19-12-14-10-11-17(23-14)13-6-2-1-3-7-13/h1-12,21H,(H,20,22)/b19-12+ |
Clave InChI |
AHNMIMJVEMDAKH-XDHOZWIPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3O |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)
![N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide](/img/structure/B14154449.png)
![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)


![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)


![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)



![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)
